molecular formula C14H15Cl2NO B12640352 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline CAS No. 948294-63-1

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline

Cat. No.: B12640352
CAS No.: 948294-63-1
M. Wt: 284.2 g/mol
InChI Key: HPJPNDYPWRSFAK-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline carboxylic acid.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
  • 2-Chloro-6-methoxyquinoline-3-carbonitrile
  • 4-Bromo-3-chloro-6-methoxyquinoline

Uniqueness

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

948294-63-1

Molecular Formula

C14H15Cl2NO

Molecular Weight

284.2 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)-6-ethoxyquinoline

InChI

InChI=1S/C14H15Cl2NO/c1-2-18-12-5-6-13-11(9-12)8-10(4-3-7-15)14(16)17-13/h5-6,8-9H,2-4,7H2,1H3

InChI Key

HPJPNDYPWRSFAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl

Origin of Product

United States

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